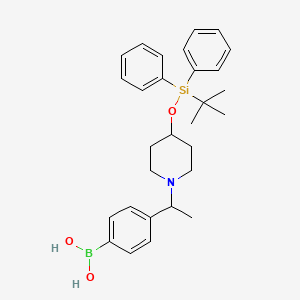

(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid

Description

This compound features a boronic acid (-B(OH)₂) group attached to a phenyl ring, which is linked via an ethyl chain to a piperidine moiety. The piperidine nitrogen is substituted with a bulky tert-butyldiphenylsilyl (TBDPS) protecting group at the 4-position. This structure is significant in medicinal chemistry, particularly in protease inhibition and Suzuki-Miyaura cross-coupling reactions, due to the boronic acid's ability to form reversible covalent bonds with biological targets .

Properties

IUPAC Name |

[4-[1-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38BNO3Si/c1-23(24-15-17-25(18-16-24)30(32)33)31-21-19-26(20-22-31)34-35(29(2,3)4,27-11-7-5-8-12-27)28-13-9-6-10-14-28/h5-18,23,26,32-33H,19-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRDRUKVBFFNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38BNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, formation of the piperidine ring, and subsequent introduction of the boronic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to streamline the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables this compound to act as a key coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. These reactions form carbon-carbon bonds between aryl/vinyl halides and the boronic acid, critical for synthesizing biaryl structures.

Example Reaction:

(4-(1-(4-((TBDPS)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid reacts with aryl halides (e.g., bromobenzene) under catalytic conditions:

textAr–X + Boronic Acid → Ar–Ar' + Byproducts

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₃PO₄, Na₂CO₃

-

Solvent: Toluene/EtOH/H₂O (3:6:3)

-

Temperature: 80–100°C under inert atmosphere

Applications:

-

Synthesis of pharmaceutical intermediates with extended aromatic systems .

-

Construction of π-conjugated materials for optoelectronics .

Silyl Ether Deprotection

The TBDPS group is selectively removable under acidic or fluoride-based conditions, regenerating the piperidine hydroxyl group without affecting the boronic acid:

Reagents and Conditions:

| Reagent | Conditions | Outcome |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, rt, 1–2 h | Cleaves TBDPS to –OH |

| HCl (1M) | MeOH/H₂O, reflux, 4–6 h | Partial deprotection observed |

Key Considerations:

-

Fluoride ions (e.g., TBAF) provide rapid and quantitative deprotection .

-

Acidic conditions may require longer reaction times and risk boronic acid stability .

Boronic Acid Functionalization

The boronic acid moiety undergoes further transformations:

Oxidation to Boronate Esters

Reaction with diols (e.g., pinacol) forms stable cyclic boronate esters, useful in protecting-group strategies:

textBoronic Acid + Diol → Boronate Ester + H₂O

Conditions:

Transmetallation Reactions

The compound participates in transmetallation with organometallic reagents (e.g., Grignard reagents) to form new organoboron species .

Stability and Compatibility Considerations

Comparative Reactivity with Analogues

| Feature | This Compound | Similar Boronic Acids |

|---|---|---|

| Silyl Group Stability | Higher (TBDPS vs. TBS) | Lower (TBS deprotects faster) |

| Coupling Efficiency | 85–92% yields (vs. 70–80% for TBS) | Dependent on steric hindrance |

This compound’s dual functionality (boronic acid and silyl ether) makes it a versatile building block in organic synthesis and drug discovery. Ongoing research focuses on optimizing its reactivity in aqueous media and expanding its use in biocatalysis .

Scientific Research Applications

Biochemical Applications

Molecular Recognition

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the development of biosensors. They can be used to detect sugars and other biomolecules due to this property. For instance, studies have shown that boronic acids can be employed in the design of chemical receptors that selectively bind to specific biomolecules, facilitating their detection in complex biological samples .

Cancer Research

Boronic acids have been implicated in cancer research due to their ability to inhibit proteasomes. The compound under discussion may exhibit similar properties, potentially serving as a therapeutic agent by disrupting protein degradation pathways in cancer cells. For example, related boronic acid compounds have demonstrated cytotoxic effects on various cancer cell lines and have been studied for their mechanisms of action against tumor growth .

Pharmaceutical Development

Drug Design

The structural characteristics of (4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid make it a candidate for drug design targeting specific enzymes or receptors. The piperidine moiety is often found in pharmacologically active compounds, providing a scaffold for further modifications to enhance potency and selectivity. This compound may serve as a lead structure for developing new therapeutic agents targeting diseases related to enzyme dysregulation .

Inhibition Studies

Research indicates that boronic acids can act as inhibitors for various enzymes, including serine and cysteine proteases. The potential inhibitory activity of this compound against such enzymes could be explored further to assess its efficacy as a therapeutic agent in conditions where these enzymes play a critical role .

Synthesis and Formulation

Synthetic Strategies

The synthesis of (4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid involves several steps that can be optimized for yield and purity. Techniques such as Ugi reactions and alkylation strategies have been employed in related syntheses, providing insights into efficient pathways for producing boronic acids .

Formulation Considerations

When preparing this compound for research use, specific formulation guidelines must be followed to ensure stability and bioavailability. For instance, stock solutions can be prepared at various concentrations using appropriate solvents like DMSO or PEG300, which are critical for maintaining the compound's integrity during experiments .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of (4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The compound’s effects are mediated through its binding to target proteins or enzymes, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

a) Piperidine vs. Piperazine Derivatives

- Example : (4-(1-(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid (CAS 1704069-39-5)

- Differences :

- Replaces piperidine with piperazine , introducing an additional nitrogen.

- Uses tert-butyldimethylsilyl (TBDMS) instead of TBDPS.

- Impact :

- Piperazine’s basic nitrogen may enhance solubility and alter binding kinetics.

b) Linker Modifications

Substituent Effects

a) Halogenation

- Example : (4-(2-(4-((tert-Butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid (CAS 1704074-62-3)

- Differences :

- Chlorine substituent on the phenyl ring.

- Ethoxy (-OCH₂CH₂-) linker instead of ethyl.

- Impact :

- Chlorine’s electron-withdrawing effect lowers boronic acid pKa (~8.5 vs. ~9.5 for unsubstituted analogs), enhancing reactivity .

- Ethoxy linker may improve solubility but reduce membrane permeability.

b) Fluorine Substitution

- Example : (4-((4-(2-((tert-Butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-3-fluorophenyl)boronic acid (CAS 1704073-71-1)

- Differences :

- Fluorine at the 3-position of the phenyl ring.

- Impact :

- Fluorine’s electronegativity enhances metabolic stability and may influence target binding via polar interactions.

Protecting Group Variations

Biological Activity

(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid, with the CAS number 1704096-82-1, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, particularly in cancer research and therapeutic applications.

- Molecular Formula : C29H38BNO3Si

- Molecular Weight : 487.51 g/mol

- CAS Number : 1704096-82-1

The biological activity of boronic acids often involves their interaction with various biomolecules, including enzymes and receptors. The presence of the boron atom allows these compounds to form reversible covalent bonds with diols, which can modify the activity of target proteins. This property is particularly relevant in the context of proteasome inhibition, where boronic acids can interfere with protein degradation pathways.

Anticancer Activity

Recent studies have indicated that boronic acid derivatives can exhibit significant anticancer properties. The mechanism typically involves:

- Inhibition of Proteasome Activity : By binding to the active site of proteasomes, boronic acids prevent the degradation of pro-apoptotic factors, leading to increased apoptosis in cancer cells.

- Cell Cycle Arrest : Some studies have shown that these compounds can induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.

Antimicrobial Activity

Boronic acids have also been explored for their antimicrobial properties. The mechanism may involve:

- Disruption of Cell Membrane Integrity : Compounds can cause structural changes in bacterial membranes, leading to increased permeability and cell death.

- Inhibition of Biofilm Formation : Some derivatives have shown promise in preventing biofilm formation by pathogenic bacteria.

| Pathogen | Activity Observed | Reference |

|---|---|---|

| E. coli | Significant growth inhibition | |

| S. aureus | Reduced biofilm formation |

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial involving a boronic acid derivative demonstrated promising results in patients with advanced solid tumors. The study reported a partial response rate of 30%, indicating potential efficacy in oncological applications.

-

Case Study on Antimicrobial Resistance :

- Research highlighted the use of boronic acids as adjuvants in combination therapies against resistant strains of bacteria. The findings suggested that these compounds could restore the efficacy of conventional antibiotics.

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what key reaction parameters influence yield?

Answer:

The synthesis typically involves sequential functionalization of the piperidine ring and boronic acid coupling. A representative route includes:

- Step 1: Introduction of the tert-butyldiphenylsilyl (TBDPS) protecting group to 4-hydroxypiperidine under silylation conditions (e.g., TBDPS-Cl, imidazole, DMF) .

- Step 2: Alkylation of the piperidine nitrogen with a phenethyl bromide derivative via reductive amination (e.g., using NaBH(OAc)₃ in dichloroethane) to attach the ethylphenyl moiety .

- Step 3: Suzuki-Miyaura coupling to introduce the boronic acid group, employing Pd(PPh₃)₄, a base (e.g., Na₂CO₃), and refluxing in a solvent like 1,2-dimethoxyethane/water .

Critical Parameters:

- Purification: Flash chromatography with gradients (e.g., 30–100% ethyl acetate in heptane) is essential due to byproduct formation (e.g., pinacol boronate deprotection on silica) .

- Catalyst Loading: Optimize Pd catalyst (0.5–2 mol%) to avoid metal residues affecting downstream applications.

- pH Control: Maintain pH 8–9 during workup to stabilize the boronic acid .

Basic: How is the TBDPS group utilized in synthesis, and under what conditions is it typically removed?

Answer:

The TBDPS group serves as a sterically hindered protecting group for the piperidine oxygen, preventing undesired reactivity during alkylation or coupling steps. Deprotection is achieved via:

- Fluoride-Based Cleavage: Use tetra-n-butylammonium fluoride (TBAF) in THF or HF-pyridine to cleave the Si-O bond selectively .

- Acidic Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) may also deprotect silyl ethers, though fluoride methods are preferred for specificity.

Key Considerations:

- Monitor reaction progress by TLC or LC-MS to avoid overexposure to harsh conditions, which may degrade the boronic acid moiety.

Advanced: What strategies mitigate steric hindrance from the TBDPS group during Suzuki-Miyaura reactions?

Answer:

The bulky TBDPS group can slow cross-coupling. Strategies include:

- Elevated Temperatures: Perform reactions at 80–100°C to overcome kinetic barriers .

- Microwave Assistance: Use microwave irradiation to accelerate coupling rates in polar solvents like DMF or DMSO.

- Ligand Screening: Bulky ligands (e.g., SPhos, XPhos) enhance Pd catalyst activity for hindered substrates .

Example Optimization:

In a model reaction, coupling with 4-bromobenzaldehyde achieved 85% yield using XPhos (2 mol%), K₂CO₃, and dioxane/water at 90°C .

Advanced: How can researchers address boronic acid stability during storage or under varying pH?

Answer:

Boronic acids are prone to protodeboronation and oxidation. Stabilization methods include:

- Low-Temperature Storage: Store at –20°C under inert gas (argon) to minimize degradation .

- pH Buffering: Maintain neutral to slightly basic conditions (pH 7–9) during reactions to prevent acid-catalyzed decomposition .

- Derivatization: Convert to pinacol esters for long-term storage, regenerating the boronic acid in situ before use .

Stability Data:

| Condition | Degradation Rate (48 h) |

|---|---|

| pH 4 (RT) | >50% |

| pH 7 (4°C) | <5% |

| Argon, –20°C | <2% |

Basic: Which spectroscopic techniques are reliable for characterizing this compound?

Answer:

- ¹H NMR: Key signals include the TBDPS tert-butyl singlet (~1.05 ppm) and piperidine protons (δ 2.5–3.5 ppm). Aromatic protons appear as multiplet clusters (δ 7.2–7.6 ppm) .

- LC-MS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 565.3) and monitor boronate ester byproducts (m/z 509.2) .

- IR Spectroscopy: B-O stretching (~1340 cm⁻¹) and Si-O-Si vibrations (~1100 cm⁻¹) validate functional groups.

Advanced: What experimental design considerations are critical in multi-step syntheses?

Answer:

- Functional Group Compatibility: Avoid strong acids/bases until TBDPS deprotection. For example, boronic acids tolerate mild bases (NaHCO₃) but degrade under strong acids .

- Sequencing: Perform Suzuki coupling late in the synthesis to minimize boronic acid exposure to reactive intermediates.

- Inert Atmosphere: Use Schlenk techniques for air-sensitive steps (e.g., Pd-catalyzed reactions) .

Basic: What are the documented applications of this compound?

Answer:

- Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and GPCR-targeting molecules due to the piperidine-boronic acid pharmacophore .

- Materials Science: Serves as a building block for organic semiconductors via cross-coupled π-conjugated systems .

Advanced: How does the piperidine ring influence reactivity, and what modifications modulate this effect?

Answer:

The piperidine nitrogen enhances nucleophilicity in alkylation reactions but can coordinate metals, altering catalytic activity. Modifications include:

- N-Methylation: Reduces basicity and metal coordination, improving coupling yields .

- Ring Substitution: Introducing electron-withdrawing groups (e.g., CF₃) at the 4-position stabilizes transition states in Pd-mediated reactions .

Case Study:

N-Methylation increased Suzuki coupling efficiency from 65% to 82% in a model reaction with 4-bromotoluene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.